molecular formula C16H16N2O6S B11592054 (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

Cat. No.: B11592054
M. Wt: 364.4 g/mol
InChI Key: SAAIQMDERIFPLG-NTUHNPAUSA-N
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Description

(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazole ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.

    Introduction of the acetylamino group: This can be achieved by acetylation of an amino group on the thiazole ring.

    Formation of the ethoxyphenoxy group: This step involves the etherification of a phenol derivative with an ethyl group.

    Coupling of the two main fragments: The final step involves coupling the thiazole derivative with the ethoxyphenoxyacetic acid moiety through a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the phenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Carboxylic acids, sulfoxides.

    Reduction products: Alcohols, amines.

    Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound could be used to study enzyme interactions, particularly those involving thiazole-containing substrates. It may also serve as a probe for investigating cellular processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-inflammatory or antimicrobial agents.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid exerts its effects would depend on its specific application. For example, in a medicinal context, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetylamino group and the ethoxyphenoxy moiety makes (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C16H16N2O6S/c1-3-23-12-6-10(4-5-11(12)24-8-14(20)21)7-13-15(22)18-16(25-13)17-9(2)19/h4-7H,3,8H2,1-2H3,(H,20,21)(H,17,18,19,22)/b13-7+

InChI Key

SAAIQMDERIFPLG-NTUHNPAUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC(=O)O

Origin of Product

United States

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